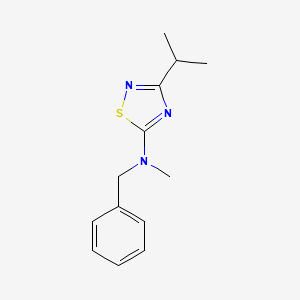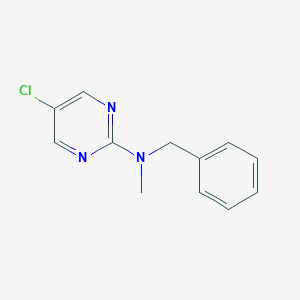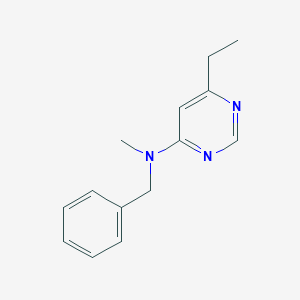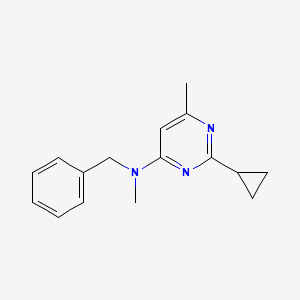![molecular formula C21H29N5O B6445910 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2640977-60-0](/img/structure/B6445910.png)
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine, also known as 4-PPPM, is a synthetic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be synthesized using a variety of methods.
科学研究应用
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine has been used extensively in scientific research applications, particularly in the fields of neuroscience, pharmacology, and biochemistry. It has been used to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the gastrointestinal system.
作用机制
The exact mechanism of action of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor 5-HT2A, and as an antagonist of the serotonin receptor 5-HT2B. It is also believed that the compound acts as an agonist of the dopamine receptor D2, and as an antagonist of the dopamine receptor D3.
Biochemical and Physiological Effects
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin levels in the brain, as well as to increase dopamine levels in the brain. It has also been shown to increase the production of nitric oxide in the brain, which is believed to be involved in the regulation of blood pressure, as well as the regulation of appetite and digestion. In addition, it has been shown to increase the production of dopamine in the brain, which is believed to be involved in the regulation of mood and cognitive processes.
实验室实验的优点和局限性
One of the major advantages of using 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine in laboratory experiments is its ability to cross the blood-brain barrier. This allows researchers to study the effects of drugs on the central nervous system without having to administer them directly to the brain. Another advantage is that the compound is relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to using 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine in lab experiments. For example, the compound is not soluble in water, and must be dissolved in organic solvents before it can be used. Additionally, the compound is not very stable in the presence of light and oxygen, and must be stored in a dark, airtight container.
未来方向
There are a number of potential future directions for research involving 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine. For example, further research could be done to better understand its mechanism of action, and to determine its potential therapeutic applications. Additionally, further research could be done to investigate the potential side effects of the compound, as well as to develop more efficient and cost-effective synthesis methods. Finally, further research could be done to investigate the potential interactions of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine with other compounds, as well as to investigate its potential applications in other fields, such as drug delivery or drug formulation.
合成方法
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine can be synthesized using several different methods. The most common method is a two-step reaction, involving a condensation reaction between a substituted piperazine and 3-hydroxy-2-pyridinecarboxaldehyde, followed by a Michael addition of 4-chloro-3-methylbut-3-en-2-one. This reaction can be performed in a single pot, and yields the compound in high purity. Other methods of synthesis include the reaction of 3-hydroxy-2-pyridinecarboxaldehyde and 4-chloro-3-methylbut-3-en-2-one in the presence of a base, and the reaction of piperazine and 3-chloro-2-hydroxy-2-pyridinecarboxaldehyde in the presence of a base.
属性
IUPAC Name |
4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-3,5-6,8-9H,4,7,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUHBLATHASCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-[4-(3-Phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445844.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)
![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445870.png)


![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)
![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445918.png)
![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)
![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)